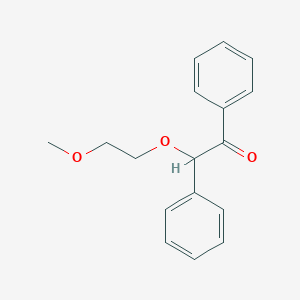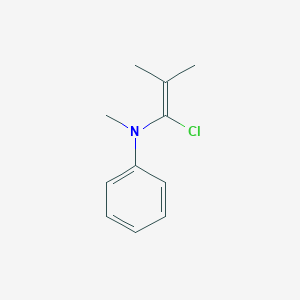
4,4,6-Trimethyl-1,3-oxathiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6-Trimethyl-1,3-oxathiane is an organic compound with the molecular formula C₇H₁₄OS
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-1,3-oxathiane can be achieved through several methods. One common approach involves the reaction of 2,4,4-trimethyl-1,3-dioxane with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Another method involves the cyclization of 2,4,4-trimethyl-1,3-dioxane with sulfur dichloride (SCl₂) in the presence of a base, such as triethylamine. This reaction also proceeds under mild conditions and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,6-Trimethyl-1,3-oxathiane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted oxathianes
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4,4,6-Trimethyl-1,3-oxathiane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various chemical transformations .
In biological systems, this compound may interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways involved are still under investigation, but its potential as an antimicrobial and antifungal agent suggests interactions with microbial cell membranes and enzymes .
Vergleich Mit ähnlichen Verbindungen
4,4,6-Trimethyl-1,3-oxathiane can be compared with other similar compounds, such as:
1,3-Dioxane: Contains two oxygen atoms in the ring instead of one oxygen and one sulfur atom.
1,3-Dithiane: Contains two sulfur atoms in the ring instead of one oxygen and one sulfur atom.
1,3-Oxathiane: Similar structure but without the trimethyl substitution.
Uniqueness
The presence of three methyl groups in this compound imparts unique steric and electronic properties, making it distinct from other oxathianes and related compounds.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, and ongoing research continues to uncover its potential in biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
59323-71-6 |
|---|---|
Molekularformel |
C7H14OS |
Molekulargewicht |
146.25 g/mol |
IUPAC-Name |
4,4,6-trimethyl-1,3-oxathiane |
InChI |
InChI=1S/C7H14OS/c1-6-4-7(2,3)9-5-8-6/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
FADYOAZZVDDMCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(SCO1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


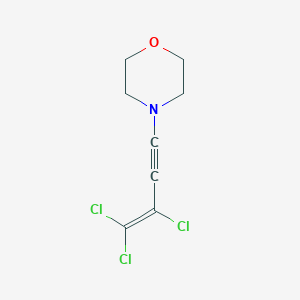
![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)


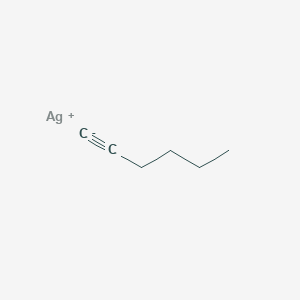

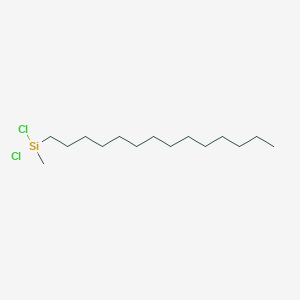
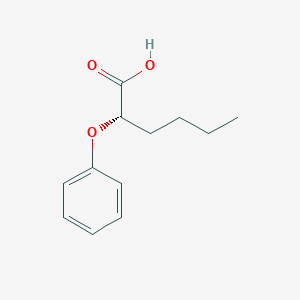
![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)
